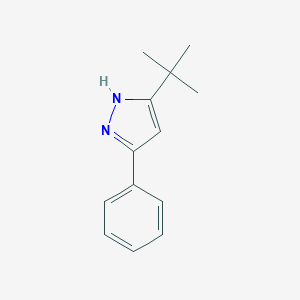

3-tert-butyl-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

62072-12-2 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-tert-butyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) |

InChI Key |

OYTIKIOENYCHPV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |

solubility |

3.5 [ug/mL] |

Origin of Product |

United States |

The Evolution of Pyrazole Chemistry in Organic and Medicinal Sciences

The journey of pyrazole (B372694) chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.org The initial methods, such as the reaction of β-diketones with hydrazine (B178648) derivatives, laid the groundwork for accessing a vast array of substituted pyrazoles. nih.gov Over the decades, the synthetic toolbox has expanded dramatically to include diverse methodologies like dipolar cycloadditions and multicomponent reactions, offering chemists greater control and efficiency. nih.gov

Initially, pyrazoles found use as dyes and analytical reagents. However, their true potential began to be realized in the 20th century with the discovery of their wide-ranging biological activities. Compounds like Antipyrine (phenazone) were among the first pyrazole-based drugs used for their analgesic and antipyretic properties. tandfonline.comnih.gov This early success spurred further exploration, revealing that the pyrazole core could be tailored to interact with a multitude of biological targets. Today, pyrazole derivatives are recognized for an extensive spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties. nih.govnih.govjocpr.com The increasing number of pyrazole-containing drugs approved in the last decade, such as Crizotinib and Ruxolitinib for cancer therapy, underscores the enduring and growing significance of this heterocycle in modern medicine. nih.govtandfonline.comnih.gov

The Distinctive Role of 1h Pyrazole Scaffolds in Molecular Design

The 1H-pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme. nih.gov This versatility stems from a combination of its unique physicochemical properties.

The pyrazole (B372694) ring is an aromatic system with six π-electrons distributed over the five-membered ring. nih.gov It features two nitrogen atoms: one acting as a hydrogen bond donor (the pyrrolic nitrogen at position 1) and the other as a hydrogen bond acceptor (the pyridinic nitrogen at position 2). This arrangement allows for multiple points of interaction with biological macromolecules, such as proteins and enzymes, making it an excellent anchor or pharmacophore in drug design.

Furthermore, the pyrazole ring is a valuable bioisostere, meaning it can be used to replace other chemical groups in a molecule while retaining or even improving biological activity. researchgate.net It is often used as a bioisosteric replacement for amide bonds or other five-membered heterocycles. researchgate.netnih.govunimore.it This strategy is employed to enhance properties like metabolic stability, potency, selectivity, and pharmacokinetics. researchgate.net For instance, replacing other heterocycles with a pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds. nih.gov The ability to strategically place different substituents at various positions on the ring allows for fine-tuning of the molecule's three-dimensional shape, electronics, and lipophilicity, enabling chemists to optimize interactions with a specific biological target. nih.gov

Rationale for Focused Research on 3 Tert Butyl 5 Phenyl 1h Pyrazole Derivatives

Classical Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govacs.org This approach, known as the Knorr pyrazole synthesis, forms the pyrazole ring by creating two new carbon-nitrogen bonds. beilstein-journals.org

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds and Related Precursors

The reaction between a 1,3-diketone and hydrazine or its substituted derivatives is a direct and efficient route to polysubstituted pyrazoles. nih.govmdpi.com For the synthesis of this compound, the logical precursors would be 1-tert-butyl-3-phenyl-1,3-propanedione and hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of pyrazole analogues by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For instance, using substituted phenylhydrazines leads to the formation of N-arylpyrazoles. rsc.org Similarly, employing different diketones allows for the introduction of various groups at the 3- and 5-positions of the pyrazole ring.

A solvent-free approach has been reported for the synthesis of 3,5-di-tert-butyl-1H-pyrazole by condensing 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine hydrate (B1144303), highlighting the potential for greener synthetic protocols. researchgate.net

Regioselective Synthesis of Pyrazole Derivatives

A significant challenge in the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is controlling the regioselectivity of the reaction, which can lead to a mixture of two regioisomers. nih.govmdpi.com The direction of the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups determines the final substitution pattern of the pyrazole.

Several strategies have been developed to address this issue. The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines, providing a practical method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.comorganic-chemistry.org The steric and electronic properties of the substituents on both reactants also play a crucial role in directing the cyclocondensation. For example, in the reaction of α-benzotriazolyl-α,β-unsaturated ketones with methyl- and phenylhydrazines, the addition occurs regioselectively. acs.org

Advanced Synthetic Approaches to Pyrazole Systems

To overcome the limitations of classical methods and to access more complex pyrazole structures, a variety of advanced synthetic strategies have been developed. These include transition metal-catalyzed reactions, multicomponent reactions, and electrochemical synthesis.

Transition Metal-Catalyzed Reaction Protocols

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles, offering high efficiency and selectivity. researchgate.netrsc.orgnih.gov

Copper-Promoted Cycloaddition and C-N Coupling: Copper catalysts are particularly versatile in pyrazole synthesis. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective route to substituted pyrazoles. acs.orgthieme-connect.deorganic-chemistry.org This method involves the direct functionalization of a C(sp³)–H bond and the formation of new C–C and C–N bonds. acs.org Copper-catalyzed Ullmann-type C-N coupling reactions are also employed for the N-arylation of pyrazoles, allowing for the introduction of aryl groups at the N1 position. nih.gov Furthermore, a copper-catalyzed relay oxidation strategy has been developed for the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Product | Reference |

| Cu₂O | N,N-disubstituted hydrazines, alkynoates | Substituted pyrazoles | acs.orgorganic-chemistry.org |

| Copper | Oxime acetates, amines, aldehydes | 1,3- and 1,3,4-substituted pyrazoles | rsc.org |

| Fe(III)-based ionic liquid | Hydrazines, 1,3-diketones | Pyrazole derivatives | ias.ac.in |

| Palladium | Terminal alkyne, hydrazine, CO, aryl iodide | Pyrazole derivatives | organic-chemistry.org |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation, have gained significant attention for the synthesis of pyrazoles due to their high atom and step economy. beilstein-journals.orgmdpi.comnih.govrsc.org These reactions allow for the rapid construction of complex molecular architectures from simple precursors.

One common MCR strategy for pyrazole synthesis involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, pyrazoles can be synthesized in a one-pot procedure from enolates, carboxylic acid chlorides, and hydrazines. beilstein-journals.org Another approach involves the four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate to produce highly substituted pyrano[2,3-c]pyrazoles. rsc.org

Table 2: Examples of Multicomponent Pyrazole Synthesis

| Number of Components | Reactants | Product Type | Reference |

| Three | Enolates, carboxylic acid chlorides, hydrazines | Pyrazoles | beilstein-journals.org |

| Four | Aldehydes, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | rsc.org |

| Three | Aryl glyoxal, aryl thioamide, pyrazolones | Thiazole-linked pyrazoles | acs.org |

Electrochemical Synthesis of Pyrazole Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of pyrazole derivatives. While specific examples for the direct electrochemical synthesis of this compound are not extensively documented, the general principles of electrosynthesis can be applied to pyrazole formation. These methods often involve the anodic oxidation of suitable precursors to generate reactive intermediates that can undergo cyclization. The use of electricity as a "reagent" can minimize the need for chemical oxidants and reductants, leading to cleaner reaction profiles.

Environmentally Benign Synthetic Techniques

In recent years, the development of environmentally conscious synthetic methods has become a major focus in chemical research. These "green" techniques aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyrazoles, including this compound analogues, several eco-friendly approaches have been explored.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. tandfonline.com The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for extensive work-up or purification. rsc.org Another approach involves the use of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), to catalyze the reaction at room temperature under solvent-free conditions, with product yields ranging from 75–86%. tandfonline.comtandfonline.com Mechanochemical methods, which use mechanical force to induce chemical reactions, also provide a solvent-free alternative for the synthesis of pyrazole derivatives. nih.gov For instance, the three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine (B124118) or p-tolylhydrazine can be carried out mechanochemically to produce 5-amino-pyrazole-4-carbonitriles in high yields and with short reaction times. nih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbenthamdirect.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. benthamdirect.comrsc.org For example, the Knoevenagel condensation reaction of Meldrum's acid with substituted-4-formylpyrazole can be performed under microwave irradiation to yield pyrazole derivatives. researchgate.net Microwave irradiation has also been used in the one-pot, three-component reaction of aldehydes, ketones, and hydrazines to produce pyrazolines, which can then be oxidized to pyrazoles. rsc.org Furthermore, microwave-assisted synthesis can be combined with solvent-free conditions, further enhancing the green credentials of the process. researchgate.net

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation provides another non-traditional energy source for promoting chemical reactions. rsc.org This technique, known as sonication, can enhance reaction rates and yields, particularly in heterogeneous systems. benthamdirect.com The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been achieved in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org Ultrasound has also been employed in the green, one-pot, two-step synthesis of pyrazoline-based compounds. nih.gov While microwave heating often occurs without a solvent, ultrasound is frequently used to enhance conventional solvent-based extractions and reactions. benthamdirect.com

Strategies for Derivatization and Functionalization of the Pyrazole Core

The versatility of the pyrazole ring allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds with tailored properties.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the pyrazole ring are key sites for modification. The –NH group of pyrazole can be readily alkylated using reagents such as alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com The regioselectivity of N-alkylation can be a challenge in unsymmetrically substituted pyrazoles. However, strategies have been developed to control the position of substitution. For example, the use of a (2-(trimethylsilyl)ethoxymethyl) (SEM) protecting group allows for regioselective N-alkylation. nih.gov This approach involves the protection of one nitrogen, followed by C-H arylation and subsequent N-alkylation at the other nitrogen, providing a route to fully substituted pyrazoles with precise control over the substituent placement. nih.gov Direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines and diketones has also been reported, offering a practical method for functionalizing amines. acs.org

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to introduce aryl and heteroaryl substituents onto the pyrazole core. nih.gov This reaction typically involves the coupling of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.org The Suzuki-Miyaura coupling has been successfully applied to various halogenated aminopyrazoles, including those with unprotected pyrazole NH and free amino groups. acs.org Research has shown that bromo and chloro derivatives of pyrazoles can be superior to their iodo counterparts in these reactions due to a reduced tendency for dehalogenation side reactions. acs.org The choice of catalyst and ligands, such as the XPhos Pd G2 precatalyst, is crucial for achieving high yields and preventing undesired side reactions like debromination. nih.govrsc.org

Introduction of Specific Functional Groups

A variety of functional groups can be introduced onto the pyrazole scaffold to modulate its chemical and biological properties.

Carboxylic Acids: Pyrazole-3-carboxylic acids can be synthesized through methods such as the oxidation of acetyl or benzoyl groups on the pyrazole ring, followed by hydrolysis. nih.gov Alternatively, hydrolysis of ethoxycarbonyl-substituted pyrazoles can yield the corresponding carboxylic acids. nih.gov One-pot syntheses from arenes and carboxylic acids have also been developed. rsc.orgrsc.org

Imines: Imines, or Schiff bases, can be formed by the reaction of amino-substituted pyrazoles with aldehydes or ketones. researchgate.net For instance, pyrazole-1-carbaldehyde can be reacted with substituted aromatic anilines in the presence of sodium hydroxide (B78521) in ethanol (B145695) to yield imine derivatives. researchgate.net

Ureas: Pyrazolyl-ureas are a significant class of derivatives with a wide range of biological activities. nih.govnih.gov They are typically synthesized by reacting an amino-pyrazole with an isocyanate or by the reaction of a pyrazole acyl chloride with an amine to form an amide, which is then further reacted. Several 1,5-diarylpyrazole derivatives containing a urea (B33335) moiety have been synthesized and evaluated for their biological activities. acs.org

Carbonitriles: The carbonitrile group can be introduced onto the pyrazole ring through various synthetic routes. One common method involves the multicomponent reaction of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.netresearchgate.net For example, 5-amino-1H-pyrazole-4-carbonitriles can be synthesized from the reaction of aldehydes, malononitrile, and phenylhydrazine. nih.gov

Overcoming Steric Hindrance in Functionalization

Steric hindrance can pose a significant challenge in the functionalization of substituted pyrazoles, particularly when introducing bulky groups or when targeting a sterically congested position on the ring. Several strategies can be employed to overcome these limitations. The use of more reactive reagents or catalysts can sometimes overcome the energy barrier imposed by steric hindrance. For instance, in Suzuki-Miyaura couplings, the use of highly active palladium catalysts and bulky electron-rich phosphine (B1218219) ligands can facilitate the coupling of sterically demanding substrates. rsc.org Microwave-assisted synthesis can also be beneficial, as the high temperatures and pressures achieved can help to overcome activation barriers. researchgate.net In some cases, a change in the synthetic route may be necessary, potentially involving the introduction of the sterically hindered group at an earlier stage of the synthesis before the pyrazole ring is fully substituted. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed information about the hydrogen and carbon environments within this compound.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The tert-butyl group typically appears as a sharp singlet due to the magnetic equivalence of its nine protons. The protons on the phenyl ring produce a set of multiplets in the aromatic region of the spectrum. A key feature is the signal from the C4-proton on the pyrazole ring, which usually appears as a singlet. The N-H proton of the pyrazole ring often presents as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Detailed analysis of related derivatives shows specific chemical shifts. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl protons appear as a singlet at 1.24 ppm, and the pyrazole H-4 proton is a singlet at 5.74 ppm. mdpi.com In another derivative, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the tert-butyl protons are observed at 1.28 ppm, while the pyrazole H-4 proton is at 5.41 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for Pyrazole Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | tert-butyl | 1.24 | Singlet |

| Pyrazole H-4 | 5.74 | Singlet | |

| Phenyl-CH₃ | 2.48 | Singlet | |

| Pyrazole-NCH₃ | 3.40 | Singlet | |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | tert-butyl | 1.28 | Singlet |

| Pyrazole H-4 | 5.41 | Singlet | |

| Pyrazole-NCH₃ | 3.57 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, distinct signals are expected for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring (C3, C4, and C5), and the carbons of the phenyl substituent. The position of the tert-butyl group at C3 and the phenyl group at C5 is confirmed by the chemical shifts of the pyrazole ring carbons. Studies on N-H pyrazoles have shown that a tert-butyl substituent prefers the 5-position, which influences the tautomeric equilibrium in solution and the solid state. cdnsciencepub.com

In the related compound N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, signals for the tert-butyl group's methyl and quaternary carbons appear at 30.4 ppm and 32.4 ppm, respectively. mdpi.com The pyrazole ring carbons are observed at 103.7 ppm (C-4), 130.9 ppm (C-5), and 160.9 ppm (C-3). mdpi.com For 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the tert-butyl carbons are at 30.6 ppm (methyl) and 32.3 ppm (quaternary), with pyrazole carbons at 85.2 ppm (C-4), 148.1 ppm (C-5), and 160.7 ppm (C-3). mdpi.com

Table 2: Representative ¹³C NMR Data for Pyrazole Derivatives

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | t-Bu (CH₃) | 30.4 |

| t-Bu (Cq) | 32.4 | |

| Pyrazole C-4 | 103.7 | |

| Pyrazole C-5 | 130.9 | |

| Pyrazole C-3 | 160.9 | |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | t-Bu (CH₃) | 30.6 |

| t-Bu (Cq) | 32.3 | |

| Pyrazole C-4 | 85.2 | |

| Pyrazole C-5 | 148.1 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the connectivity of the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between CH, CH₂, and CH₃ groups. For pyrazole derivatives, it confirms the presence of methyl groups in the tert-butyl substituent and the methine (CH) group at the C4 position of the pyrazole ring. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the tert-butyl and phenyl substituents to the correct positions on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. In the case of N-substituted derivatives, a NOESY correlation can be observed between the protons of the N-substituent and the pyrazole ring protons, confirming their spatial relationship. mdpi.com For instance, in one derivative, a NOESY correlation was seen between methylene (B1212753) protons and the aromatic H-4 proton, indicating the NCH₂ fragment's closeness to the pyrazole ring. mdpi.com

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key expected absorptions include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

C-H Stretching: Bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the phenyl and tert-butyl groups, respectively.

C=N and C=C Stretching: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrazole and phenyl ring stretching vibrations.

For the related compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a distinct N-H stretching vibration is observed at 3243 cm⁻¹, with C=N and C=C stretching appearing at 1611 cm⁻¹ and 1558 cm⁻¹, respectively. mdpi.com Another derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, shows a strong C=O stretch at 1701 cm⁻¹. mdpi.com

Table 3: Key FT-IR Vibrational Frequencies for a Related Pyrazole Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com | N-H Stretch | 3243 |

| C-H (aliphatic) Stretch | 2958, 2863 | |

| C=N (pyrazole) Stretch | 1611 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, EIMS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural evidence.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming its molecular formula. For a derivative like (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the calculated mass for the [M+H]⁺ ion was 285.1967, with the found value being 285.1965, confirming its identity. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While specific data for this compound was not found, analysis of closely related structures provides valuable insights.

For instance, the crystal structure of 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid shows that the pyrazole ring is not coplanar with its substituents. nih.goviucr.org The dihedral angle between the pyrazole ring and the phenyl ring is 18.80 (12)°, while the angle with the tert-butylbenzyl ring is 77.13 (5)°. nih.goviucr.org Similarly, in 5-amino-3-tert-butyl-1-(3-nitro-phenyl)-1H-pyrazole, the pyrazole and phenyl rings are twisted with a dihedral angle of 50.61 (6)°. nih.gov These findings suggest that in this compound, a significant dihedral angle between the pyrazole and phenyl rings is also expected due to steric hindrance. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds. nih.gov

Determination of Precise Molecular Geometry and Conformation

The precise molecular geometry and conformation of this compound and its derivatives are influenced by the spatial arrangement of the bulky tert-butyl group and the phenyl ring attached to the pyrazole core. X-ray crystallography studies on related compounds reveal significant details about their solid-state structures.

For instance, in the derivative N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, the molecule displays conformational chirality due to a lack of internal symmetry. researchgate.net The conformations of this and related acetamide (B32628) derivatives are largely similar, with notable differences in the orientation of the tert-butyl groups. researchgate.net In some of these derivatives, a methyl carbon of the tert-butyl group is positioned near the plane of the pyrazole ring. researchgate.net

In another related structure, 1-(4-tert-butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring's mean plane forms dihedral angles of 18.80 (12)° and 77.13 (5)° with the phenyl and tert-butyl-benzyl rings, respectively. nih.gov The carboxylate group, in this case, is nearly coplanar with the pyrazole ring, showing an inclination of only 8.51 (14)°. nih.gov

The planarity between the pyrazole and adjacent rings can vary. For example, in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and 3-nitrophenyl rings are not coplanar, exhibiting a dihedral angle of 50.61 (6)°. nih.gov This is a larger angle than that observed in its 4-nitrophenyl isomer. nih.gov In contrast, a derivative of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide shows the phenyl ring and a benzene (B151609) ring inclined to the pyrazole ring's mean plane by 11.93 (9)° and 84.53 (8)°, respectively. nih.gov

A high degree of coplanarity was observed in (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, a feature influenced by the ortho-nitro substituent. iucr.org

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 1-(4-tert-Butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov | Pyrazole | Phenyl | 18.80 (12) |

| 1-(4-tert-Butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov | Pyrazole | tert-Butyl-benzyl | 77.13 (5) |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov | Pyrazole | 3-Nitrophenyl | 50.61 (6) |

| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide nih.gov | Pyrazole | Phenyl | 11.93 (9) |

| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide nih.gov | Pyrazole | Benzene | 84.53 (8) |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding:

Hydrogen bonds are a prominent feature in the crystal packing of these compounds. In the solid state, molecules of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into chains by C-H···N hydrogen bonds. nih.gov Similarly, derivatives like N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide form chains of rings through a combination of C-H···O and C-H···π(arene) hydrogen bonds. researchgate.net

In more complex systems, such as N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide, a combination of one C-H···O hydrogen bond and two C-H···π(arene) hydrogen bonds, which utilize different aryl rings as acceptors, link the molecules into sheets. researchgate.netnih.gov The crystal structure of 1-(4-tert-butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid displays intermolecular O-H···O hydrogen bonding, which results in the formation of centrosymmetric dimers. nih.gov

In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the molecules are connected by N-H···N and N-H···O intermolecular hydrogen bonds, creating sheets in the crystal lattice. nih.gov A weak C-H···N interaction is also observed in this structure. nih.gov

π-Stacking Interactions:

π-stacking interactions also play a crucial role in the crystal architecture of these pyrazole derivatives. For instance, in (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, the nearly coplanar molecules stack in a parallel-slipped fashion, forming walls stabilized by C-H···π(phenyl) and C-H···N(imine) interactions, with an interplanar separation of 3.412 Å. iucr.org

In the case of 3-[(E)-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one, pairs of molecules form dimers through N-H···O hydrogen bonds, and these dimers are further linked into chains by a single aromatic π-π stacking interaction. nih.govresearchgate.net

The analysis of Hirshfeld surfaces and quantum theory of atoms in molecules (QTAIM) has been used to further elucidate the nature and strength of these noncovalent interactions, confirming the importance of π-stacking and dispersion forces in stabilizing the crystal packing. iucr.orgrsc.orgresearchgate.net

Table 2: Examples of Intermolecular Interactions in this compound Derivatives

| Compound | Interaction Type | Description |

| 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole nih.gov | C-H···N hydrogen bond | Links molecules into simple chains. |

| N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide researchgate.net | C-H···O and C-H···π(arene) hydrogen bonds | Forms a chain of alternating centrosymmetric rings. |

| 1-(4-tert-Butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid nih.gov | O-H···O hydrogen bond | Generates centrosymmetric dimers. |

| (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine iucr.org | π-stacking, C-H···π, C-H···N | Parallel-slipped stacking with an interplanar distance of 3.412 Å. |

| 3-[(E)-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one nih.govresearchgate.net | N-H···O hydrogen bond, π-π stacking | Formation of hydrogen-bonded dimers that are linked into chains by π-stacking. |

Reactivity Profiles and Mechanistic Studies of 3 Tert Butyl 5 Phenyl 1h Pyrazole

Reaction Pathways and Transformation Mechanisms of Pyrazole (B372694) Derivatization

The derivatization of the 3-tert-butyl-5-phenyl-1H-pyrazole core occurs through various reaction pathways, primarily targeting the nitrogen atoms of the pyrazole ring. The presence of two nitrogen atoms allows for the formation of different isomers, and the reaction mechanism is often dependent on the specific reagents and conditions employed.

One significant pathway involves N-sulfonylation. For instance, the reaction of a related aminopyrazole, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) leads to a double N-sulfonylation, yielding N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com This transformation proceeds via a classical sulfonamidation reaction mechanism. mdpi.com Another key derivatization is N-tosylation. The synthesis of 3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazole can be achieved under transition-metal-catalyst- and oxidant-free conditions, showcasing a temperature-controlled divergent synthesis pathway. nih.gov

Another important transformation is reductive amination. A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com This reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced with sodium borohydride. mdpi.com This solvent-free condensation followed by reduction highlights an efficient and operationally simple pathway for N-alkylation. mdpi.com

The pyrazole ring itself, due to its aromatic character, can undergo substitution reactions. However, the positions are not equally reactive. Positions 3 and 5 are deactivated towards electrophilic attack due to the electronegative nitrogen atoms, which instead favors nucleophilic attack at these positions. nih.gov Position 4 remains the primary site for electrophilic substitutions like nitration, sulfonation, and halogenation. nih.gov

The synthesis of pyrazole derivatives can also be achieved through cyclocondensation reactions. For example, the reaction of chalcones with hydrazines is a common method. nih.gov A one-pot procedure involving the reaction of phenylacetylene (B144264) with aromatic aldehydes and hydrazines, catalyzed by molecular iodine, yields 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov

Regiochemical and Stereochemical Outcomes in Synthetic Transformations

The regioselectivity in the synthesis and derivatization of pyrazoles is a critical aspect, heavily influenced by the nature of the reactants and reaction conditions. In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the choice of hydrazine (B178648) reactant dictates the regiochemical outcome. acs.org Using arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the corresponding free hydrazine base yields the 1,5-regioisomer exclusively. acs.org This demonstrates a protocol for complete regiochemical control without the need for protecting groups. acs.org

Quantum-chemical calculations and NMR spectroscopy have shown that compounds like 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole can exist in a tautomeric equilibrium in polar solvents such as methanol. nih.gov This prototropic tautomerism involves the migration of the N-H proton between the two nitrogen atoms of the pyrazole ring, leading to a mixture of 3- and 5-substituted isomers. However, in aprotic solvents, individual tautomers can often be characterized, indicating that solvent polarity plays a crucial role in the regiochemical stability. nih.gov

The following table summarizes the regiocontrolled synthesis of pyrazole regioisomers from the reaction of enone 1a with phenylhydrazine (B124118) hydrochloride 2a , highlighting the effect of reaction conditions on the yield of the 1,3-regioisomer.

| Entry | Equivalents of 2a | Temperature (°C) | Time (h) | Yield of 1,3-regioisomer (%) |

|---|---|---|---|---|

| 1 | 1.0 | Room Temp | 48 | - |

| 2 | 2.0 | Room Temp | 48 | - |

| 3 | 1.0 | Reflux | 16 | 75 |

| 4 | 1.2 | Reflux | 16 | 85 |

| 5 | 1.5 | Reflux | 16 | 85 |

Data sourced from a study on the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org The reaction was determined by 1H NMR, and yields are isolated yields after column chromatography. A constant 2-3% of the 1,5-regioisomer was observed in all heated entries.

Stereochemical outcomes are also a consideration in pyrazole chemistry, although less commonly discussed for the core aromatic ring itself. However, in reactions involving chiral centers attached to the pyrazole, or in the formation of chiral products from pyrazole derivatives, stereochemistry becomes important. The rigid, planar structure of the pyrazole ring can influence the stereochemical course of reactions at adjacent positions.

Influence of tert-butyl and Phenyl Substituents on Chemical Reactivity

The tert-butyl and phenyl substituents at the 3- and 5-positions of the pyrazole ring, respectively, exert significant electronic and steric effects that modulate the compound's reactivity.

The bulky tert-butyl group has a pronounced steric influence. Theoretical calculations have shown that for 3,5-disubstituted pyrazoles, there is a higher stability when the bulkier group, such as a tert-butyl group, occupies the C3 position. mdpi.com This steric hindrance can also protect the adjacent N1 nitrogen from attack and influence the regioselectivity of N-substitution reactions. orgsyn.org The tert-butyl group is also noted for its ability to occupy lipophilic domains in biological systems, which can stabilize certain protein conformations. nih.gov While generally stable, the tert-butyl group on a pyrazole ring can exhibit unusual lability under certain acidic conditions, allowing for its removal, which highlights its utility as a protecting group. orgsyn.org

The phenyl group, on the other hand, primarily exerts electronic effects through its aromatic system. It can engage in resonance with the pyrazole ring, influencing the electron density at various positions. This can affect the rates and outcomes of electrophilic and nucleophilic substitution reactions on the pyrazole ring. nih.gov The substitution pattern on the phenyl ring itself can further modulate these effects. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the electronic properties of the entire molecule. nih.gov

The following table provides a summary of various synthesized pyrazole derivatives, illustrating the types of transformations the pyrazole core can undergo.

| Compound Name | Starting Material | Reaction Type |

|---|---|---|

| 3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazole | This compound | N-Tosylation |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | N-Sulfonylation |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Reductive Amination |

This data illustrates the versatility of the pyrazole scaffold in synthetic chemistry.

Coordination Chemistry and Catalytic Applications of Pyrazole Based Ligands

Design and Synthesis of Metal Complexes with 3-tert-butyl-5-phenyl-1H-pyrazole Ligands

The design of metal complexes utilizing this compound as a ligand is centered on the unique steric and electronic properties conferred by its substituents. The bulky tert-butyl group and the aromatic phenyl group play crucial roles in dictating the coordination geometry and reactivity of the resulting metal complex. The tert-butyl group provides significant steric hindrance around the metal center, which can stabilize low-coordination numbers and protect the metal from unwanted side reactions. The phenyl group can be involved in electronic interactions and further influences the spatial arrangement of the complex.

The synthesis of these metal complexes typically involves the deprotonation of the pyrazole's N-H proton using a base to form the corresponding pyrazolate anion. This anion then acts as a potent nucleophile, reacting with a suitable metal precursor, often a metal halide or acetate (B1210297) salt. The choice of solvent and reaction conditions is critical and can influence the final structure and nuclearity of the complex. nih.govresearchgate.net The general interest in pyrazole-based ligands stems from their ability to form a wide variety of coordination complexes with numerous metal ions. nih.govresearchgate.net

General Synthetic Approach:

| Step | Description | Reactants Example | Product Type |

|---|---|---|---|

| 1. Deprotonation | The acidic proton on the pyrazole (B372694) nitrogen is removed by a strong base. | This compound + Sodium Hydride (NaH) | Sodium 3-tert-butyl-5-phenyl-pyrazolate |

| 2. Coordination | The resulting pyrazolate anion is reacted with a metal salt. | Sodium 3-tert-butyl-5-phenyl-pyrazolate + Metal(II) Chloride (MCl₂) | Metal(II) bis(3-tert-butyl-5-phenyl-pyrazolate) complex |

Research on related pyrazole compounds, such as 3,5-di-tert-butyl-1H-pyrazole, has shown successful formation of complexes with transition metals like cobalt(II) chloride, yielding species such as [CoCl₂(3,5-di-tert-butyl-1H-pyrazole)₂]. Similarly, tripodal "scorpionate" ligands, like hydrotris(3-tert-butyl-pyrazolyl)borate, are synthesized from substituted pyrazoles and demonstrate the versatility of these building blocks in creating complex ligand architectures. tu-darmstadt.de

Chelation Properties and Coordination Modes of Pyrazole Nitrogen Donors

The coordination chemistry of this compound is dominated by the donor capacity of its two adjacent nitrogen atoms. These nitrogen atoms provide a versatile platform for binding to metal ions, leading to several possible coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the other ligands present, and the reaction conditions. nih.govresearchgate.net

The steric bulk of the tert-butyl and phenyl groups heavily influences the accessibility of the nitrogen donors, often favoring specific geometries. Common coordination modes observed for pyrazole-based ligands include:

| Coordination Mode | Description | Example from Related Compounds |

| Monodentate | The ligand binds to a single metal center through one of its nitrogen atoms. This is common when the ligand is protonated (neutral). | [CoCl₂(3,5-di-tert-butyl-1H-pyrazole)₂] features monodentate pyrazole ligands. |

| Bidentate Chelating | A single ligand binds to one metal center using both nitrogen atoms. This is less common for simple pyrazoles but can be engineered in more complex ligand systems. | Ligands incorporating a pyrazole ring, like 2-methyl-6-(5-phenyl-1H-pyrazol-3-yl)pyridine, form chelating complexes with metals such as copper(I). rsc.org |

| Bidentate Bridging | The two nitrogen atoms of the pyrazolate anion bridge two different metal centers. This mode is crucial for the formation of polynuclear complexes and metal-organic frameworks. | A complex with the related 3-phenyl-5-(2-pyridyl)pyrazolate ligand shows it acting in a bridging mode to form an octanuclear copper cluster. rsc.org |

| Tridentate "Scorpionate" | Three pyrazole units are linked to a central atom (like boron), creating a tripodal ligand that coordinates to a metal in a facial, tridentate fashion, resembling a scorpion's sting. tu-darmstadt.de | Hydrotris(3-t-butyl-pyrazolyl)borate (TptBu) exemplifies this mode, securely binding to a metal center. tu-darmstadt.de |

The ability of pyrazole ligands to adopt these varied coordination geometries allows for the construction of complexes with diverse structures, from simple mononuclear species to complex polynuclear clusters and extended frameworks. nih.govresearchgate.net

Applications of Pyrazole-Derived Metal Complexes in Catalysis (e.g., Cross-Coupling Reactions)

Metal complexes derived from pyrazole ligands are of significant interest in the field of catalysis. The tunable electronic and steric properties of ligands like this compound allow for the fine-tuning of a metal catalyst's activity and selectivity. The steric bulk provided by the tert-butyl group can create a protective pocket around the active metal center, which can enhance catalytic activity in processes like cross-coupling reactions by promoting reductive elimination and preventing catalyst decomposition.

While specific catalytic data for this compound complexes is limited, the applications of closely related systems provide strong evidence of their potential.

Potential Catalytic Applications based on Related Compounds:

| Catalytic Reaction | Role of Pyrazole Ligand | Relevant Finding | Citation |

|---|---|---|---|

| Oxidation of Alkanes and Alcohols | The ligand stabilizes the metal center and modulates its redox potential. | An octanuclear copper complex with a 3-phenyl-5-(2-pyridyl)pyrazolate ligand was found to be highly active in the oxidation of alkanes and alcohols. | rsc.org |

| C-C Cross-Coupling (e.g., Suzuki-Miyaura) | The ligand's steric bulk protects the metal center, enhancing stability and turnover. | Pyrazole-derived ligands are noted to enhance catalytic activity in cross-coupling reactions due to the steric protection of the metal. | |

The synthesis of the pyrazole building blocks themselves can also involve catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction used to introduce a phenyl group onto the pyrazole core. rsc.org This underscores the integral role of catalysis in the chemistry of these compounds.

Exploration of Pyrazole-Based Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). Pyrazole derivatives are excellent candidates for use as linkers in MOF synthesis due to their rigid structure and well-defined coordination vectors provided by the nitrogen atoms. ambeed.comambeed.com

The compound this compound possesses key features that make it a promising linker for MOF construction:

Rigid Backbone: The pyrazole ring provides a rigid structural unit.

Divergent Coordination Sites: The two nitrogen atoms can bridge different metal nodes to build an extended network.

Tunable Functionality: The phenyl group can be further functionalized to alter the properties of the MOF, such as pore size, surface area, and chemical affinity.

| Feature of Ligand | Role in MOF Construction | Potential Impact |

| Pyrazole Nitrogens | Act as the coordination sites that bind to the metal nodes, forming the framework structure. | Determines the connectivity and overall topology of the MOF. |

| Phenyl Group | Occupies space within the MOF pores and can be functionalized. | Influences the size and chemical environment of the pores, affecting gas sorption and separation properties. |

| Tert-butyl Group | Provides steric bulk and hydrophobicity. | Can be used to control the interpenetration of networks and modify the surface properties of the pores. |

The use of pyrazole-dicarboxylate linkers is well-established in MOF chemistry, highlighting the suitability of the pyrazole core for creating robust and functional porous materials. ambeed.com

Development of Pyrazole Derivatives for Chemosensing Applications

Pyrazole derivatives play a crucial role in the development of chemosensors for the detection of various analytes, including cations and anions. mdpi.com The principle behind their use in this application often relies on changes in the photophysical properties, such as fluorescence, of a metal complex upon analyte binding.

Complexes of this compound are potential candidates for chemosensing. A metal complex containing this ligand could be designed to be emissive. The binding of a target analyte to either the metal center or the ligand itself would perturb the electronic structure of the complex, leading to a measurable change in its fluorescence emission (e.g., quenching, enhancement, or a wavelength shift).

Research on related copper(I) complexes with substituted pyrazole-pyridine ligands demonstrates this principle effectively. rsc.org In these systems, the emission properties were highly dependent on the substituents on the pyrazole ring. Modifying the steric and electronic nature of the ligand tuned the emissive-state characteristics of the complex. rsc.org This suggests that a complex of this compound could be engineered to create a selective and sensitive sensor.

Hypothetical Chemosensing Mechanism:

Initial State: A metal complex of this compound exhibits a characteristic fluorescence.

Analyte Binding: A target ion (e.g., a heavy metal cation or a specific anion) coordinates to the complex.

Signal Transduction: The binding event alters the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states. rsc.org

Detection: The change in the excited state energy results in a detectable change in the fluorescence spectrum, signaling the presence of the analyte.

Exploration of Biological Activities and Structure Activity Relationships Sar of 3 Tert Butyl 5 Phenyl 1h Pyrazole Analogues

Antimicrobial Activity Investigations

The urgent need for new antimicrobial agents to combat resistant pathogens has driven research into novel chemical scaffolds, including pyrazole (B372694) derivatives. tandfonline.comnih.gov

Pyrazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.govmdpi.com The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Structure-activity relationship (SAR) studies have revealed that the antibacterial potency of pyrazole analogues can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of specific pharmacophores, such as chloro- and bromo-substituents, which possess lipophilic properties, has been shown to enhance antimicrobial activity. mdpi.com The fusion of the pyrazole ring with other heterocyclic systems, like thiazole (B1198619) or imidazo-pyridine, has also led to potent broad-spectrum antibacterial agents. nih.gov

Interactive Table: Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Target Bacteria | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazoline-clubbed pyrazoles | P. aeruginosa, S. aureus | Moderate growth inhibitors. | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | Potent anti-MRSA agents with MIC values as low as 4 μg/ml. | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | Potent broad-spectrum activity, better than ciprofloxacin (B1669076) in some cases. | nih.gov |

| Pyrazole-thiazole hybrids with hydrazone moiety | MRSA | Effective with MIC/MBC spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. | nih.gov |

| Pyrazole derivatives with chloro- and bromo-substituents | Gram-positive and Gram-negative bacteria | Enhanced antimicrobial activity due to lipophilic properties. | mdpi.com |

Pyrazole derivatives have also been investigated for their antifungal properties against a range of phytopathogenic and human pathogenic fungi. nih.govmdpi.comnih.gov Some pyrazole carboxamide derivatives act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism also employed by some commercial fungicides. mdpi.comacs.org

SAR analysis indicates that substitutions on the pyrazole ring are critical for antifungal efficacy. For example, replacing a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylates. nih.gov Conversely, certain fluorinated pyrazole aldehydes have demonstrated moderate to potent antifungal activity. mdpi.com

Interactive Table: Antifungal Activity of Pyrazole Derivatives

| Compound Type | Target Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazole carboxamides | R. solani, A. porri, M. coronaria, C. petroselini | Moderate antifungal activity. | nih.gov |

| Isoxazolol pyrazole carboxylate | R. solani | Strong antifungal activity, better than carbendazol in one study. | nih.gov |

| Fluorinated pyrazole aldehydes | M. phaseolina, F. oxysporum f. sp. lycopersici, S. sclerotiorum, F. culmorum | Low-to-moderate antifungal activities. | mdpi.com |

Anti-inflammatory Activity Studies of Pyrazole Scaffolds

The pyrazole scaffold is a key component in several anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) inhibitors. nih.govijpsjournal.comresearchgate.net Celecoxib, a selective COX-2 inhibitor, is a well-known example of a pyrazole-containing drug. nih.govijpsjournal.com The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins. nih.govijpsjournal.com

SAR studies have shown that lipophilicity plays a role in the anti-inflammatory activity of pyrazoline derivatives. nih.gov Furthermore, the nature of substituents on the pyrazole ring can significantly influence COX-1/COX-2 selectivity. researchgate.net For instance, some pyrazole derivatives with a sulfonamide group have shown selective COX-2 inhibition. ijpsjournal.comresearchgate.net

Anticancer Activity Research of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold for the design of novel anticancer agents. nih.govnih.govtandfonline.comtandfonline.com Pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms, including inhibition of protein kinases (such as EGFR, VEGFR-2, and CDK), tubulin polymerization, and DNA interaction. nih.govnih.govrsc.org

SAR studies have highlighted that substitutions at different positions of the pyrazole ring can significantly impact anticancer efficacy. nih.govnih.gov For example, the introduction of electron-withdrawing groups on the phenyl rings of pyrazole benzothiazole (B30560) hybrids enhanced their growth-inhibitory activity. nih.gov Similarly, the presence of specific substituents on aryldiazo pyrazoles has been shown to be crucial for their antiproliferative activity. nih.gov

Interactive Table: Anticancer Activity of Pyrazole Derivatives

| Compound Type | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Polysubstituted pyrazole derivatives | HepG2 (hepatocellular carcinoma) | Higher anticancer activity than cisplatin (B142131) in one study. | nih.gov |

| Indole derivatives linked to pyrazole moiety | HCT116, MCF7, HepG2, A549 | Potent cancer inhibition, some better than doxorubicin. | nih.gov |

| Pyrazole carbaldehyde derivatives | MCF7 (breast cancer) | Excellent cytotoxicity, identified as a potent PI3 kinase inhibitor. | nih.gov |

| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 | Potent dual inhibitors of EGFR and VEGFR-2. | nih.gov |

| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | Potent activity against all tested cancer cells. | nih.gov |

| Aryldiazo pyrazoles | HCT-116 (colorectal carcinoma) | Potent anticancer agent with xanthine (B1682287) oxidase inhibitory activity. | nih.gov |

Other Identified Biological Activities (e.g., Antioxidant, Enzyme Inhibition, Antiparasitic)

Beyond the activities mentioned above, pyrazole derivatives have been explored for a range of other biological properties.

Antioxidant Activity: Several pyrazole derivatives have demonstrated significant antioxidant potential by scavenging free radicals and inhibiting lipid peroxidation. nih.govnih.govnih.govresearchgate.net SAR studies suggest that the presence of amino and hydroxyl groups on the pyrazole nucleus can be important for antioxidant activity. researchgate.net

Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, α-glycosidase, and cholinesterases. nih.gov Some have also shown inhibitory activity against type II topoisomerases and protein kinases. mdpi.comnih.gov The pyrazole ring itself is a known inhibitor of alcohol dehydrogenase. wikipedia.org

Antiparasitic Activity: Although less extensively studied for the specific analogue , the broader class of pyrazole derivatives has shown promise as antiparasitic agents. mdpi.com

Mechanistic Elucidation of Biological Actions

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide array of molecular targets. The specific mechanism of action is highly dependent on the substitution pattern of the pyrazole ring.

For their antibacterial effects, pyrazole derivatives have been shown to inhibit bacterial type II topoisomerases, such as DNA gyrase, which are crucial for DNA replication and repair. nih.govnih.gov

The anti-inflammatory properties of many pyrazole scaffolds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.govijpsjournal.comresearchgate.net This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. nih.gov

In the context of cancer , pyrazole derivatives exhibit a multi-faceted approach. They can act as inhibitors of various protein kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com By blocking these kinases, they can interfere with critical cellular processes like proliferation, angiogenesis, and survival. nih.gov Some pyrazole derivatives also exert their anticancer effects by binding to DNA or inhibiting tubulin polymerization, thereby disrupting cell division. nih.govrsc.org

The antioxidant mechanism of pyrazole derivatives involves the scavenging of reactive oxygen species (ROS) and the inhibition of enzymes like NADPH oxidase that produce them. nih.govmdpi.com This helps to mitigate oxidative stress, which is implicated in various diseases.

Finally, the antifungal action of certain pyrazole carboxamides is linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, which is essential for fungal respiration. acs.orgacs.org

Interaction with Specific Molecular Targets and Biochemical Pathways

Analogues of 3-tert-butyl-5-phenyl-1H-pyrazole exert their biological effects by interacting with a variety of specific molecular targets, thereby modulating key biochemical pathways involved in disease progression. Research has identified several proteins and enzymes that are significantly inhibited by pyrazole derivatives.

A prominent target for pyrazole-based compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key regulator of angiogenesis, which is the formation of new blood vessels—a critical process in tumor growth. nih.gov Inhibition of this kinase disrupts downstream signaling pathways essential for cancer cell proliferation and survival. nih.gov Similarly, pyrazole derivatives have been developed as potent inhibitors of other protein kinases (PKs) central to cancer signaling, such as Akt, Aurora kinases, and Mitogen-Activated Protein Kinase (MAPK) . nih.gov By blocking the activity of these enzymes, these compounds can interfere with signal transduction, cell growth, and proliferation. nih.gov

Another important class of targets is the Cyclin-Dependent Kinases (CDKs) , which regulate the cell cycle. Molecular docking studies have confirmed that certain pyrazole-based heteroaromatics display effective binding with CDK2, suggesting a mechanism for their antiproliferative activity. nih.gov

Beyond cancer, pyrazole derivatives have been designed to target enzymes like Succinate Dehydrogenase (SDH) , an essential component of both the citric acid cycle and the electron transport chain. nih.gov Inhibition of SDH can disrupt cellular metabolism, a strategy employed in the development of antifungal agents. nih.gov

Furthermore, pyrazole scaffolds are instrumental in targeting apoptotic pathways. One such target is the B-cell lymphoma 2 (Bcl-2) protein , an anti-apoptotic regulator. rsc.org By inhibiting Bcl-2, pyrazole derivatives can promote programmed cell death (apoptosis) in cancer cells. rsc.org Studies show that these compounds can activate pro-apoptotic proteins like Bax and Caspase-3 and induce DNA damage, further contributing to their cytotoxic effects. rsc.org

Understanding Binding Modalities of Pyrazole Derivatives

The therapeutic efficacy of pyrazole derivatives is fundamentally linked to how they bind to their molecular targets. Molecular docking simulations and structural studies have provided significant insights into these binding modalities.

In the context of protein kinase inhibition, pyrazole derivatives often act as ATP-competitive inhibitors. nih.gov They occupy the ATP-binding pocket of the kinase, preventing the natural substrate from binding and halting the phosphorylation cascade. For instance, molecular docking of VEGFR-2 inhibitors revealed specific interactions with the amino acid residues in the enzyme's active site. nih.gov The pyrazole scaffold can form crucial hydrogen bonds, while the phenyl and other substituted groups engage in hydrophobic and van der Waals interactions, anchoring the molecule within the binding site.

The three-dimensional conformation of the pyrazole analogue is critical for effective binding. X-ray crystallography of a related compound, 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole, showed that the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle. nih.gov This non-planar structure can be crucial for fitting into the complex topology of a target's binding pocket.

Molecular docking of potent derivatives with the anti-apoptotic protein Bcl-2 confirmed a high binding affinity, which was attributed to key hydrogen bonding interactions. rsc.org Similarly, docking studies with CDK2 nih.gov and SDH nih.gov have helped to rationalize the observed biological activities and guide further structural modifications. These computational models highlight the specific atoms and functional groups on the pyrazole scaffold that are responsible for the critical interactions driving target engagement.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are essential for the optimization of pyrazole-based compounds. These studies systematically modify the chemical structure of a lead compound and evaluate the resulting impact on its biological activity, providing a roadmap for enhancing potency and selectivity. researchgate.net

The 1,3-diphenyl-pyrazole framework, which is structurally related to the this compound scaffold, has been identified as a particularly versatile scaffold for developing potent and targeted anticancer candidates. nih.gov SAR studies often focus on the nature and position of substituents on the pyrazole core and its appended rings.

Impact of Steric and Electronic Effects of Substituents on Biological Potency

The biological potency of pyrazole analogues is highly sensitive to the steric and electronic properties of their substituents. researchgate.netmdpi.com

Steric Effects: The size and shape of the groups attached to the pyrazole ring significantly influence how the molecule fits into its biological target. The tert-butyl group at the C3 position is a bulky substituent, and its presence can confer high stability. mdpi.com SAR studies on meprin inhibitors showed that a 3,5-diphenylpyrazole (B73989) already had high activity, and replacing one phenyl group with a similarly sized cyclopentyl group resulted in comparable potency. nih.gov However, introducing smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity, underscoring the importance of optimal steric bulk for fitting into the target's binding site. nih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the pyrazole ring system, affecting its reactivity and binding affinity. researchgate.net For example, SAR analysis of Bcl-2 inhibitors revealed that the presence of a chlorophenyl group (electron-withdrawing) and sulfonamide groups contributed significantly to enhanced cytotoxicity. rsc.org In another study, the incorporation of a difluoromethyl group on the pyrazole ring was key to increasing the antifungal activity of SDH inhibitors. nih.gov

The following tables present data from studies on pyrazole derivatives, illustrating the impact of structural modifications on biological activity.

| Compound | Modifications | Target | IC₅₀ (nM) |

|---|---|---|---|

| Sorafenib (Reference) | - | VEGFR-2 | 186.54 |

| Compound 6c | Pyrazole conjugated with pyrazoline | VEGFR-2 | 913.51 |

| Compound 7c | Pyrazole conjugated with triazolopyrimidine | VEGFR-2 | 225.17 |

| Compound 12c | Pyrazole conjugated with pyrazolone | VEGFR-2 | 828.23 |

| Compound | Key Substituents | IC₅₀ (µM) |

|---|---|---|

| Compound 6c | 4-Chlorophenyl, Thiazole | 5.1 |

| Compound 8 | 4-Chlorophenyl, Phenylsulfonamide | 3.9 |

| Compound 10b | 4-Fluorophenyl, Thiazole | 6.2 |

| Compound 10c | 4-Fluorophenyl, Phenylsulfonamide | 4.5 |

Rational Design Principles for Pyrazole-Based Scaffolds in Biological Contexts

The insights gained from SAR and molecular modeling studies form the basis of rational drug design, enabling the creation of new pyrazole derivatives with improved therapeutic profiles. mdpi.comresearchgate.net A key principle is the use of the pyrazole ring as a bioisostere—a substituent that retains similar physical or chemical properties to another group—or as a core scaffold to which various functional groups can be attached. nih.gov

One successful design strategy involves connecting the pyrazole scaffold to other cyclic structures to enhance potency. nih.gov For example, designing pyrazole-aromatic carboxamides led to potent SDH inhibitors with significantly increased antifungal activity. nih.gov This approach expands the molecule's ability to form favorable interactions within the target's binding site.

Furthermore, rational design incorporates a deep understanding of the target's structure and mechanism. The development of pyrazole derivatives as Bcl-2 inhibitors was based on targeting the protein's hydrophobic groove. rsc.org Similarly, designing pyrazole-based hybrid heteroaromatics to bind to CDK2 was guided by the structure of the kinase's active site. nih.gov These structure-based design efforts are crucial for developing a new generation of potent and selective pyrazole-based therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.